Cas no 2248417-50-5 (4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid)

4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-6512091
- 4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid
- 2248417-50-5
-
- インチ: 1S/C10H14F2N2O3/c11-9(12)3-1-6(2-4-9)10(7(15)16)5-13-8(17)14-10/h6H,1-5H2,(H,15,16)(H2,13,14,17)
- InChIKey: IDBFYSUYODPVEF-UHFFFAOYSA-N
- SMILES: FC1(CCC(CC1)C1(C(=O)O)CNC(N1)=O)F
計算された属性
- 精确分子量: 248.09724864g/mol
- 同位素质量: 248.09724864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 352
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- XLogP3: 0.7
4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6512091-0.5g |
4-(4,4-difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid |
2248417-50-5 | 95.0% | 0.5g |
$2066.0 | 2025-03-14 | |
Enamine | EN300-6512091-0.1g |
4-(4,4-difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid |
2248417-50-5 | 95.0% | 0.1g |
$1893.0 | 2025-03-14 | |
Enamine | EN300-6512091-0.25g |
4-(4,4-difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid |
2248417-50-5 | 95.0% | 0.25g |
$1980.0 | 2025-03-14 | |
Enamine | EN300-6512091-2.5g |
4-(4,4-difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid |
2248417-50-5 | 95.0% | 2.5g |
$4216.0 | 2025-03-14 | |
Enamine | EN300-6512091-1.0g |
4-(4,4-difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid |
2248417-50-5 | 95.0% | 1.0g |
$2152.0 | 2025-03-14 | |
Enamine | EN300-6512091-5.0g |
4-(4,4-difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid |
2248417-50-5 | 95.0% | 5.0g |
$6239.0 | 2025-03-14 | |
Enamine | EN300-6512091-10.0g |
4-(4,4-difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid |
2248417-50-5 | 95.0% | 10.0g |
$9252.0 | 2025-03-14 | |
Enamine | EN300-6512091-0.05g |
4-(4,4-difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid |
2248417-50-5 | 95.0% | 0.05g |
$1807.0 | 2025-03-14 |
4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acidに関する追加情報
Professional Introduction to 4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic Acid (CAS No. 2248417-50-5)
4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid, with the CAS number 2248417-50-5, is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural properties and potential applications. This compound belongs to the imidazolidine class, which is known for its versatility in medicinal chemistry. The presence of both fluorine atoms and a carboxylic acid moiety in its structure imparts distinct chemical characteristics that make it a valuable intermediate in the synthesis of various bioactive molecules.
The fluorocyclohexyl substituent in the molecule contributes to its stability and lipophilicity, making it an attractive candidate for drug development. Fluorine atoms are widely used in pharmaceuticals due to their ability to modulate metabolic pathways, enhance binding affinity, and improve pharmacokinetic properties. The incorporation of such a group into a heterocyclic framework can significantly influence the compound's biological activity and pharmacological profile.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Imidazolidines, in particular, have been extensively studied for their role as scaffolds in drug discovery. The structural motif of 2-oxoimidazolidine provides a versatile platform for further functionalization, enabling the synthesis of a wide range of derivatives with tailored biological activities.
The carboxylic acid group at the 4-position of the imidazolidine ring in 4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid offers multiple possibilities for further chemical modifications. This functionality can be used to form esters, amides, or other derivatives, which are common strategies in medicinal chemistry to enhance solubility, bioavailability, and target specificity. Such modifications are crucial for optimizing lead compounds into viable drug candidates.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of novel compounds like 4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid for potential biological activity. These tools allow researchers to predict interactions with biological targets, such as enzymes and receptors, with high accuracy. This has led to the identification of new pharmacophores and has accelerated the drug discovery process.
The synthesis of 4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into a cyclic structure can be particularly challenging due to their high reactivity and sensitivity to environmental conditions. However, modern synthetic methodologies have made significant progress in addressing these challenges, enabling more efficient and scalable production.
In the context of medicinal chemistry, this compound has shown promise as a building block for the development of novel therapeutics. Its unique structural features make it suitable for targeting various diseases, including inflammatory disorders and infectious diseases. Additionally, its stability under different conditions makes it a reliable candidate for further development.
The use of fluorinated heterocycles in drug design is well-documented in the literature. For instance, fluorinated imidazoles have been shown to exhibit enhanced binding affinity to biological targets compared to their non-fluorinated counterparts. This is attributed to the ability of fluorine atoms to engage in favorable interactions with hydrogen bond donors and acceptors in proteins and nucleic acids.
The carboxylic acid functionality also plays a critical role in modulating the pharmacokinetic properties of drugs. It can influence solubility, permeability across biological membranes, and metabolic stability. By carefully designing derivatives based on 4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid, researchers can optimize these properties to achieve desired therapeutic outcomes.
One notable application of this compound is in the development of enzyme inhibitors. Enzymes are key targets in drug discovery due to their critical roles in numerous biological pathways. By designing molecules that specifically interact with enzyme active sites, it is possible to modulate their activity and treat various diseases effectively.
The versatility of 4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid extends beyond its use as an intermediate in drug synthesis. It can also serve as a starting material for exploring new synthetic pathways and methodologies. The growing interest in green chemistry has prompted researchers to develop more sustainable synthetic routes that minimize waste and reduce environmental impact.
In conclusion, 4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid (CAS No. 2248417-50-5) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel bioactive molecules with improved pharmacological properties. As research continues to advance our understanding of molecular interactions and synthetic methodologies, compounds like this will play an increasingly important role in the discovery and development of new therapies.
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